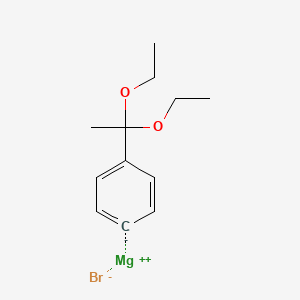![molecular formula C12H15BrO2Zn B14885891 2-[(Tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14885891.png)
2-[(Tetrahydrofurfuryloxy)methyl]phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(TETRAHYDROFURFURYLOXY)METHYL]PHENYLZINC BROMIDE, 0.25 M in THF, is an organozinc compound used in various chemical reactions. It is a solution of phenylzinc bromide in tetrahydrofuran (THF), a common solvent in organic chemistry. This compound is known for its reactivity and is often used in the formation of carbon-carbon bonds in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-[(TETRAHYDROFURFURYLOXY)METHYL]PHENYLZINC BROMIDE typically involves the reaction of phenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as:
C6H5Br+Zn→C6H5ZnBr
This reaction is usually performed at low temperatures to control the reactivity of the zinc reagent.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature and atmosphere. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the product. The process may also involve purification steps to remove any impurities or by-products.
化学反応の分析
Types of Reactions
2-[(TETRAHYDROFURFURYLOXY)METHYL]PHENYLZINC BROMIDE undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenyl group is transferred to an electrophile.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Coupling Reactions: It is used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with this compound include carbonyl compounds, alkyl halides, and other electrophiles. The reactions are typically carried out in THF at low temperatures to control the reactivity of the organozinc reagent.
Major Products
The major products formed from these reactions include substituted aromatic compounds, alcohols, and other complex organic molecules. The specific products depend on the nature of the electrophile and the reaction conditions.
科学的研究の応用
2-[(TETRAHYDROFURFURYLOXY)METHYL]PHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It is used in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 2-[(TETRAHYDROFURFURYLOXY)METHYL]PHENYLZINC BROMIDE involves the transfer of the phenyl group to an electrophile. The zinc atom acts as a Lewis acid, coordinating with the electrophile and facilitating the transfer of the phenyl group. This process involves the formation of a transition state where the zinc atom is bonded to both the phenyl group and the electrophile.
類似化合物との比較
Similar Compounds
Phenylmagnesium Bromide: Another organometallic reagent used in similar reactions.
Phenylzinc Chloride: Similar to phenylzinc bromide but with different reactivity and solubility properties.
Phenylboronic Acid: Used in Suzuki coupling reactions for carbon-carbon bond formation.
Uniqueness
2-[(TETRAHYDROFURFURYLOXY)METHYL]PHENYLZINC BROMIDE is unique due to its specific reactivity and stability in THF. It offers advantages in terms of reaction control and product selectivity compared to other organometallic reagents.
特性
分子式 |
C12H15BrO2Zn |
|---|---|
分子量 |
336.5 g/mol |
IUPAC名 |
bromozinc(1+);2-(phenylmethoxymethyl)oxolane |
InChI |
InChI=1S/C12H15O2.BrH.Zn/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;;/h1-3,5,12H,4,7-10H2;1H;/q-1;;+2/p-1 |
InChIキー |
RYERCKBHAUGXGV-UHFFFAOYSA-M |
正規SMILES |
C1CC(OC1)COCC2=CC=CC=[C-]2.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


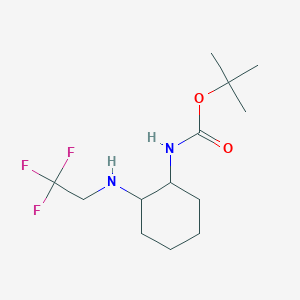
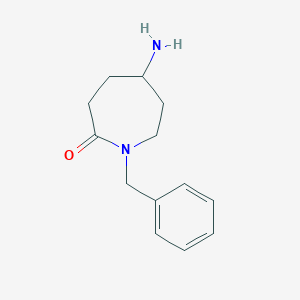
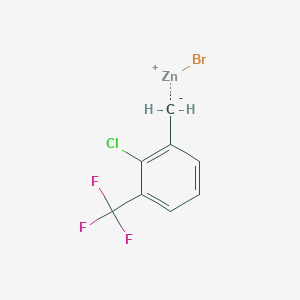

![12-hydroxy-1,10-bis(2,4,6-tricyclohexylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14885829.png)
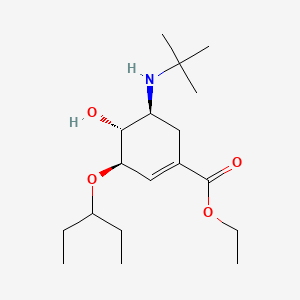

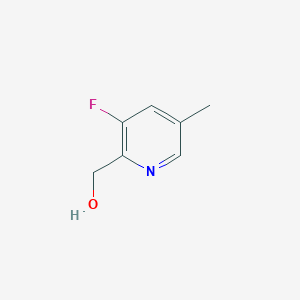
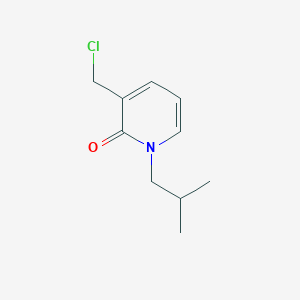
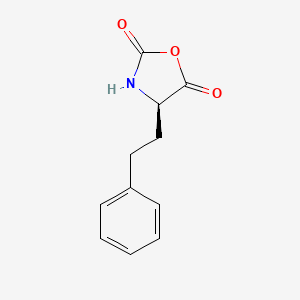
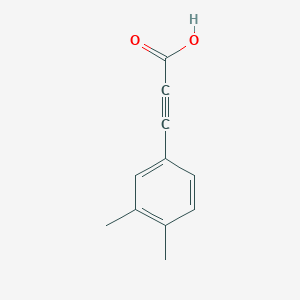
![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14885879.png)

